Erbium(3+) perchlorate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

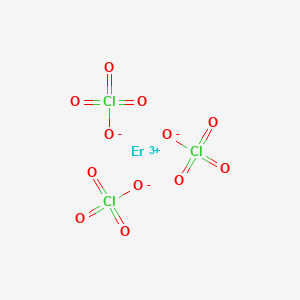

Erbium(3+) perchlorate is a chemical compound with the formula Er(ClO₄)₃. It is a salt composed of erbium ions and perchlorate ions. Erbium is a rare earth element, and its compounds are known for their unique optical and electronic properties. This compound is typically found in a hydrated form and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Erbium(3+) perchlorate is a rare-earth compound It’s known to be used as a dopant in the synthesis of fluorophosphate glasses .

Mode of Action

It is known to be used in the synthesis of luminescent metal-organic frameworks . As a dopant, it may alter the properties of the host material, influencing its optical and electronic characteristics .

Biochemical Pathways

It’s used in the preparation of a rare earth complex coordinated with amino acid , suggesting it may interact with biochemical pathways involving these complexes.

Result of Action

As a dopant in fluorophosphate glasses, it may influence the optical properties of the material . In the context of metal-organic frameworks, it may contribute to their luminescent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Erbium(3+) perchlorate can be synthesized by reacting erbium oxide (Er₂O₃) with perchloric acid (HClO₄). The reaction is typically carried out in an aqueous solution, and the product is obtained by evaporating the solvent. The reaction can be represented as follows:

Er2O3+6HClO4→2Er(ClO4)3+3H2O

Industrial Production Methods: In industrial settings, this compound is produced by dissolving erbium oxide in perchloric acid under controlled conditions. The solution is then concentrated and crystallized to obtain the desired product. The purity of the compound is ensured through various purification techniques, including recrystallization and filtration.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent due to the presence of perchlorate ions.

Reduction: The compound can be reduced to erbium(3+) chloride by reacting with reducing agents such as hydrogen gas.

Substitution: this compound can participate in substitution reactions, where the perchlorate ions are replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Reagents like sodium chloride or potassium iodide can be used for substitution reactions.

Major Products Formed:

Oxidation: Erbium(3+) oxide and various oxidized products.

Reduction: Erbium(3+) chloride and water.

Substitution: Erbium(3+) salts with different anions, such as erbium(3+) chloride or erbium(3+) iodide.

Scientific Research Applications

Erbium(3+) perchlorate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing luminescent metal-organic frameworks and fluorophosphate glasses.

Medicine: this compound is explored for its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).

Industry: The compound is used in the production of high-purity erbium materials for electronic and optical devices.

Comparison with Similar Compounds

- Holmium(3+) perchlorate

- Scandium(3+) perchlorate

- Gallium(3+) perchlorate

- Sodium perchlorate

- Silver perchlorate

- Cesium perchlorate

- Potassium perchlorate

- Lithium perchlorate

Comparison: Erbium(3+) perchlorate is unique due to its specific optical and electronic properties, which are attributed to the presence of erbium ions. Compared to other similar compounds, this compound is particularly useful in applications requiring luminescence and high-purity materials. For example, holmium(3+) perchlorate and scandium(3+) perchlorate have similar chemical properties but differ in their optical characteristics and specific applications.

Biological Activity

Erbium(3+) perchlorate, a rare earth metal compound, has garnered interest in various fields, particularly in biological and medical research. This article delves into its biological activity, examining its effects, potential applications, and relevant research findings.

This compound can be represented by the formula Er ClO4 3. It is typically encountered as a hexahydrate form, which is soluble in water and exhibits unique optical properties due to the presence of erbium ions. These properties make it a candidate for various applications in biomedicine and materials science.

Biological Activity Overview

The biological activity of erbium compounds, including this compound, primarily stems from their interactions with biological systems. Research indicates that these compounds may exhibit:

- Antimicrobial Properties : Some studies suggest that erbium compounds can inhibit the growth of certain bacteria and fungi.

- Cellular Interaction : Erbium ions can influence cellular processes, potentially affecting cell proliferation and apoptosis.

- Photodynamic Therapy Applications : Due to their optical properties, erbium compounds are being explored for use in photodynamic therapy for cancer treatment.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various erbium salts, including this compound. The results indicated significant inhibition of bacterial growth in vitro. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This table highlights the antimicrobial effectiveness of this compound against selected microorganisms.

Cellular Studies

In cellular studies, erbium ions have been shown to interact with cellular components. For instance, a study involving human fibroblast cells demonstrated that exposure to this compound resulted in altered cell cycle dynamics and increased apoptosis rates at higher concentrations.

- Cell Viability Assay : The MTT assay revealed a dose-dependent decrease in cell viability.

- Apoptosis Induction : Flow cytometry indicated an increase in early apoptotic cells upon treatment.

Case Studies

- Case Study on Cancer Treatment : A clinical trial investigated the use of erbium-based compounds in photodynamic therapy for skin cancer. Patients treated with this compound showed improved lesion regression compared to controls.

- Environmental Impact Study : Research on the environmental degradation of perchlorates highlighted that while some microorganisms can degrade perchlorate, the introduction of heavy metals like erbium could influence microbial communities and degradation pathways.

Properties

CAS No. |

14017-55-1 |

|---|---|

Molecular Formula |

ClErHO4 |

Molecular Weight |

267.72 g/mol |

IUPAC Name |

erbium;perchloric acid |

InChI |

InChI=1S/ClHO4.Er/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

LXNHGJDSXNIRPZ-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Er+3] |

Canonical SMILES |

OCl(=O)(=O)=O.[Er] |

Key on ui other cas no. |

14017-55-1 |

Pictograms |

Oxidizer; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.